a comprehensive list of SEO-driven, long-tail keywords related to “trans-4-(Hydroxymethyl)cyclohexanol”, with the primary audience being scientific researchers.
a comprehensive list of SEO-driven, long-tail keywords related to “trans-4-(Hydroxymethyl)cyclohexanol”, with the primary audience being scientific researchers.
A Comprehensive Guide to trans-4-(Hydroxymethyl)cyclohexanol: Synthesis, Characterization, and Applications for the Modern Researcher
This guide provides an in-depth technical exploration of trans-4-(Hydroxymethyl)cyclohexanol, a versatile bifunctional molecule critical to various research and development sectors. Designed for chemists, materials scientists, and drug development professionals, this document moves beyond surface-level data to explain the underlying principles of its synthesis, purification, analysis, and application. We will delve into the causality behind methodological choices, ensuring that the protocols described are not merely instructional but also self-validating and grounded in established chemical principles.
Long-Tail, SEO-Driven Keywords for Scientific Researchers
To facilitate discoverability among its target audience, this guide is optimized for the following specific, intent-driven search queries:
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Synthesis & Production:
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Stereoselective synthesis of trans-4-(Hydroxymethyl)cyclohexanol
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Reduction of 4-oxocyclohexanecarboxylate derivatives
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Biocatalytic synthesis of chiral cyclohexanediols
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High-yield synthesis of 1,4-disubstituted cyclohexanes
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Purification of trans-4-(Hydroxymethyl)cyclohexanol from cis isomer
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Industrial scale-up of cyclohexanedimethanol production
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trans-4-(Hydroxymethyl)cyclohexanol synthesis from cyclohexene
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Analytical & Characterization:
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trans-4-(Hydroxymethyl)cyclohexanol NMR spectral assignment
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FTIR analysis of intermolecular hydrogen bonding in diols
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GC-MS protocol for cyclohexanol derivative purity analysis
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HPLC method for separating cis/trans diol isomers
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Determining the melting point of crystalline diols
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trans-4-(Hydroxymethyl)cyclohexanol reference standards
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Applications & Derivatives:
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trans-4-(Hydroxymethyl)cyclohexanol as a monomer for polyesters
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Use of cyclohexanediols in liquid crystal synthesis
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Pharmaceutical intermediates with a 1,4-cyclohexane scaffold
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Esterification reactions of trans-4-(Hydroxymethyl)cyclohexanol
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Building block for novel fragrance compounds
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Derivatization of hydroxymethyl groups on a cyclohexane ring
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Properties & Safety:
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Solubility of trans-4-(Hydroxymethyl)cyclohexanol in organic solvents
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Thermodynamic stability of trans vs. cis cyclohexanediols
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Material Safety Data Sheet for CAS 3685-27-6
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Safe handling procedures for powdered diols
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Chemical compatibility of trans-4-(Hydroxymethyl)cyclohexanol
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Core Molecular Profile and Physicochemical Properties
trans-4-(Hydroxymethyl)cyclohexanol (CAS No. 3685-27-6) is a cycloaliphatic diol featuring a cyclohexane ring substituted with a hydroxyl group and a hydroxymethyl group in a 1,4-trans configuration.[1][2] This specific stereochemistry, where the substituents are on opposite sides of the ring's plane, imparts significant thermodynamic stability compared to its cis-isomer by minimizing steric strain.[1] Its bifunctional nature, possessing two primary hydroxyl groups with different steric environments, makes it a highly valuable and versatile building block in organic synthesis.[1]
The compound typically appears as a white to off-white crystalline solid at room temperature.[1] Its amphiphilic character, stemming from the nonpolar cyclohexane backbone and the polar hydroxyl groups, dictates its unique solubility profile. It exhibits high solubility in polar protic solvents like methanol due to extensive hydrogen bonding but has limited solubility in nonpolar hydrocarbons.[1]
| Property | Value | Source(s) |
| CAS Number | 3685-27-6 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₄O₂ | [1][3] |
| Molecular Weight | 130.18 - 130.19 g/mol | [1][3][6] |
| Appearance | White to almost white crystalline solid/powder | [1][7] |
| Melting Point | ~104 °C | [1] |
| IUPAC Name | (1r,4r)-4-(hydroxymethyl)cyclohexan-1-ol | [1][8] |
| Purity (Research Grade) | ≥98.0% | [3][7] |
| Storage Temperature | Room temperature, inert atmosphere | [3] |
Synthesis and Purification: A Strategic Approach
The synthesis of trans-4-(hydroxymethyl)cyclohexanol is a study in stereochemical control. The choice of synthetic route is dictated by factors such as desired purity, yield, scalability, and the availability of starting materials.
Key Synthetic Pathways
Several established routes are employed for its synthesis:
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Reduction of Ketone Derivatives: This is a common and reliable laboratory-scale method. It typically starts from a 4-substituted cyclohexanone derivative. The reduction of the ketone functionality using powerful reducing agents like lithium aluminum hydride (LiAlH₄) can yield the target diol.[1] The stereochemical outcome is governed by the steric hindrance around the carbonyl group, often favoring the formation of the more stable trans product.
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Hydroxymethylation of Cyclohexene: This method involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst.[1] While a direct route, it may require significant optimization to control selectivity and minimize byproduct formation.
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Biocatalytic Synthesis: A more advanced and green approach utilizes enzymes, such as alcohol dehydrogenases.[1] This method offers exceptional selectivity, often producing the desired stereoisomer with high purity under mild reaction conditions, which is a significant advantage over traditional chemical methods.[1]
Diagram: General Synthetic Workflow
The following diagram illustrates a generalized workflow from a starting material to the purified final product, highlighting the critical stages of synthesis and purification.
Caption: General Synthesis and Purification Workflow.
Purification Protocol: Isolating the trans Isomer
The primary challenge in purification is the removal of the cis-isomer and other reaction byproducts.[1] A multi-step approach is typically necessary.
Step-by-Step Methodology:
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Initial Workup (Extraction):
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Rationale: To remove inorganic salts and highly polar, water-soluble byproducts from the crude reaction mixture.
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Procedure: The crude product is dissolved in an appropriate organic solvent (e.g., ethyl acetate). This organic phase is then washed sequentially with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic catalysts, followed by brine to reduce the water content in the organic layer. The organic layer is then dried over an anhydrous drying agent like sodium sulfate.[1]
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Solvent Removal:
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Rationale: To isolate the non-volatile components (isomers and byproducts).
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Procedure: The organic solvent is removed under reduced pressure using a rotary evaporator.
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Crystallization (Key Separation Step):
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Rationale: To exploit the differences in solubility and crystal lattice energy between the trans and cis isomers. The more stable trans isomer often crystallizes more readily.
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Procedure: The concentrated crude oil is dissolved in a minimal amount of a suitable hot solvent or solvent system (e.g., ethyl acetate/hexane). The solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum. This process can be repeated to achieve higher purity.
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Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and stereochemistry of trans-4-(hydroxymethyl)cyclohexanol requires a suite of analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.
Spectroscopic Identification
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Fourier-Transform Infrared (FTIR) Spectroscopy:
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Principle: FTIR is essential for confirming the presence of key functional groups. For this molecule, the most telling feature is a broad, intense absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[1] The C-H stretching of the aliphatic cyclohexane ring will appear in the 2990-2850 cm⁻¹ region.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Principle: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structure elucidation and stereochemical assignment. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial positions, allowing for definitive confirmation of the trans configuration.
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Chromatographic Purity Assessment
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Gas Chromatography (GC):
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Principle: GC is the workhorse for determining the purity of the final product and quantifying the presence of the cis-isomer or other volatile impurities.[1] Due to the compound's polarity and high boiling point, temperature programming is necessary.[1] A flame ionization detector (FID) is typically used for quantification.[1]
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High-Performance Liquid Chromatography (HPLC):
Diagram: Analytical Validation Workflow
Caption: Integrated Analytical Workflow for Validation.
Applications in Research and Development
The utility of trans-4-(hydroxymethyl)cyclohexanol stems from its rigid, well-defined stereochemistry and its two hydroxyl groups, which can be selectively functionalized.
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Pharmaceutical Synthesis: It serves as a crucial intermediate or building block for synthesizing active pharmaceutical ingredients (APIs).[1] The cyclohexane core provides a rigid scaffold that can correctly orient functional groups for interaction with biological targets. It is a precursor in the synthesis of drugs like Ambroxol.[9]
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Materials Science: As a diol monomer, it is used in the production of specialty polymers, such as polyesters and polyurethanes. The rigid cycloaliphatic structure imparts enhanced thermal stability, hardness, and optical clarity to the resulting polymers compared to their linear aliphatic counterparts.
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Liquid Crystals: The defined geometry of the molecule makes it a valuable component in the synthesis of liquid crystals, which are essential for modern display technologies.[1]
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Fragrance Industry: Derivatives of this diol are utilized in the creation of unique fragrance compounds, where the molecular shape and functional groups contribute to specific olfactory properties.[1][10]
Safety and Handling
According to safety data sheets, trans-4-(hydroxymethyl)cyclohexanol is considered an irritant.[6] Standard laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
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Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[11][13] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[12][14]
References
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Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. PubChem, National Center for Biotechnology Information. [Link]
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trans-4-(Hydroxymethyl)cyclohexanol, 5g, Each. CP Lab Safety. [Link]
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4-(Hydroxymethyl)-1-methylcyclohexanol. PubChem, National Center for Biotechnology Information. [Link]
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Cyclohexanol, 4-methyl-, trans-. NIST WebBook. [Link]
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trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde. PubChem, National Center for Biotechnology Information. [Link]
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4-Methylcyclohexanol. PubChem, National Center for Biotechnology Information. [Link]
- DE19745529C1 - Production of trans-4-amino-cyclohexanol
Sources
- 1. Buy trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6 [smolecule.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. trans-4-(Hydroxymethyl)cyclohexanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 12892866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-4-(Hydroxymethyl)cyclohexanol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 10. trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6 [chemicalbook.com]
- 11. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
